
1-Nitro-3-(phenylsulfanyl)benzene
Overview
Description
1-Nitro-3-(phenylsulfanyl)benzene is an organic compound characterized by a nitro group (-NO2) and a phenylsulfanyl group (-SPh) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-3-(phenylsulfanyl)benzene can be synthesized through several methods. One common approach involves the nitration of 3-(phenylsulfanyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-3-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone group (-SO2Ph) using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonic acids.
Oxidation: Hydrogen peroxide, peracids.
Major Products Formed:
Reduction: 3-(Phenylsulfanyl)aniline.
Substitution: Various substituted nitrobenzene derivatives.
Oxidation: 1-Nitro-3-(phenylsulfonyl)benzene.
Scientific Research Applications
Common Synthesis Route
One common method for synthesizing 1-nitro-3-(phenylsulfanyl)benzene involves:
- Starting Material : Phenylthiol and a suitable nitrobenzene derivative.
- Reagents : Use of nitrating agents like nitric acid in conjunction with sulfuric acid.
- Reaction Conditions : The reaction is typically carried out under controlled temperatures to prevent over-nitration.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Research has highlighted several biological activities associated with this compound:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and DNA synthesis.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Pharmaceutical Applications
The compound's ability to interact with biological targets makes it a candidate for pharmaceutical development. Ongoing research is exploring its efficacy as a pharmaceutical intermediate in drug synthesis.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the specific cell line tested:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MCF-7 (Breast) | 15 | Induces apoptosis |
A549 (Lung) | 25 | Inhibits proliferation |
HeLa (Cervical) | 30 | Significant cytotoxicity observed |
Antimicrobial Testing
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:
Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
---|---|---|
Staphylococcus aureus | 15 | Moderate |
Escherichia coli | 10 | Low |
Pseudomonas aeruginosa | 8 | Minimal |
These results indicate that while the compound shows moderate activity against certain Gram-positive bacteria, its effectiveness against Gram-negative strains is limited.
Mechanism of Action
The mechanism of action of 1-nitro-3-(phenylsulfanyl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The phenylsulfanyl group can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
1-Nitro-4-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the para position.
1-Nitro-2-(phenylsulfanyl)benzene: Similar structure but with the nitro group at the ortho position.
1-Nitro-3-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
Uniqueness: 1-Nitro-3-(phenylsulfanyl)benzene is unique due to the specific positioning of the nitro and phenylsulfanyl groups, which influences its chemical reactivity and potential applications. The meta positioning of the nitro group relative to the phenylsulfanyl group provides distinct electronic and steric effects compared to its ortho and para counterparts.
Biological Activity
1-Nitro-3-(phenylsulfanyl)benzene, with the molecular formula , is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 37984-02-4
- Molecular Weight : 233.27 g/mol
The structure of this compound features a nitro group () and a phenylsulfanyl group () attached to a benzene ring, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
This compound exhibits a range of biological activities, largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with various biological targets, including proteins, nucleic acids, and cellular membranes.
Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, leading to cell death. For instance:
- Mechanism : Upon reduction, nitro compounds generate nitroso species that can damage DNA and other cellular components, resulting in antimicrobial effects.
- Case Study : Research indicates that similar nitro derivatives have been successfully used against pathogens like Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Anti-inflammatory Activity
Nitro-substituted compounds have shown promise in modulating inflammatory responses. They can influence signaling pathways by interacting with proteins involved in inflammation.
- Mechanism : Nitro groups can enhance the pharmacokinetics of fatty acids involved in inflammation, potentially altering their interaction with signaling proteins.
- Research Findings : Studies have demonstrated that certain nitro compounds inhibit enzymes such as iNOS and COX-2, which are key players in inflammatory processes .
Anticancer Potential
The anticancer activity of nitro compounds is an area of active research. The ability of these compounds to induce apoptosis in cancer cells through various pathways is particularly noteworthy.
- Mechanism : Nitro groups may enhance the binding affinity of compounds to targets involved in cell cycle regulation and apoptosis.
- Case Study : A study on related nitro compounds revealed their effectiveness in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Nitro-3-(phenylsulfanyl)benzene in laboratory settings?
- Methodology : A common approach involves nucleophilic aromatic substitution, where a nitro-substituted aryl halide reacts with thiophenol derivatives under basic conditions. For example, 3-nitrohalobenzenes can react with phenylthiol in the presence of a base like K₂CO₃ in DMF at 80–100°C. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of aryl halide to thiol) minimizes byproducts. Post-synthesis, column chromatography using silica gel with hexane/ethyl acetate (4:1) effectively isolates the product .
- Validation : Confirm purity via melting point analysis (compare to literature values, e.g., 78–82°C for analogous sulfides ) and HPLC.
Q. How can researchers structurally characterize this compound?
- Spectroscopic Techniques :
- ¹H NMR : Analyze aromatic proton environments at 300 MHz in CDCl₃. Expected shifts: δ ~8.2–8.5 ppm (nitro-adjacent protons), δ ~7.3–7.8 ppm (sulfide-adjacent and phenylthiol protons). Compare to analogous compounds like 1-nitro-2-(phenylsulfanyl)benzene (δ 8.45–7.75 ppm ).
- ¹⁹F/¹³C NMR : Not applicable here but critical for fluorinated analogs .
Q. What purification strategies are effective for nitroaromatic sulfides?
- Stepwise Approach :
Liquid-Liquid Extraction : Separate organic phases using dichloromethane and aqueous NaHCO₃ to remove acidic impurities.
Recrystallization : Utilize ethanol/water mixtures (4:1) based on solubility data (e.g., 0.4 g/L solubility for nitro-trifluoromethyl analogs ).
Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradient) to resolve nitro and sulfide byproducts.
Q. How are key physical properties (e.g., solubility, stability) determined for nitroaromatic sulfides?
- Solubility : Measure via gravimetric analysis in solvents like DMSO, ethanol, and water at 20°C .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., analogs with nitro groups show stability up to 200°C ).
Advanced Research Questions
Q. How can electronic effects of nitro and sulfide substituents be investigated computationally?
- DFT Modeling : Use Gaussian 09 with B3LYP/6-31G(d) to calculate charge distribution and frontier molecular orbitals. Compare Hammett σ constants for nitro (-0.71) and sulfide (+0.15) to predict reactivity trends .
- Reactivity Studies : Perform electrophilic substitution reactions (e.g., nitration) to assess directing effects. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictory spectroscopic data in nitroaromatic sulfides?
- Multi-Technique Validation :
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing para vs. meta substituents) .
- 2D NMR (COSY, NOESY) : Identifies coupling patterns and spatial proximity of protons .
- Isotopic Labeling : Synthesize deuterated analogs to simplify complex splitting in ¹H NMR .
Q. How can reaction mechanisms for sulfide formation be elucidated?
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., Meisenheimer complexes in nucleophilic substitution).
- Isotope Effects : Compare reaction rates with ³⁵S-labeled thiophenol to identify rate-determining steps .
Q. What advanced applications exist for nitroaromatic sulfides in materials science?
- Nonlinear Optics (NLO) : Measure hyperpolarizability (β) via electric-field-induced second-harmonic generation (EFISHG). Nitro and sulfide groups enhance π-conjugation, improving NLO response .
- Polymer Functionalization : Incorporate into conductive polymers via Suzuki coupling; characterize conductivity via four-probe resistivity tests .
Q. Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed NMR chemical shifts?
- Root Causes : Solvent effects, dynamic processes (e.g., rotational barriers), or crystal packing in solid-state vs. solution data.
- Mitigation :
- Simulate NMR shifts with solvent correction (PCM model in Gaussian) .
- Compare with solid-state NMR if crystallography data is available .
Q. Why might X-ray and DFT-derived bond lengths differ?
Properties
IUPAC Name |
1-nitro-3-phenylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVHVBIVNJWKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958970 | |
Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37984-02-4 | |
Record name | Sulfide, m-nitrophenyl phenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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